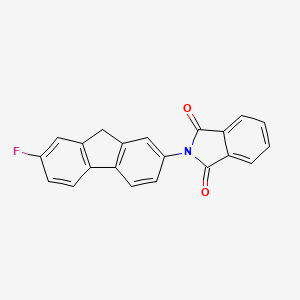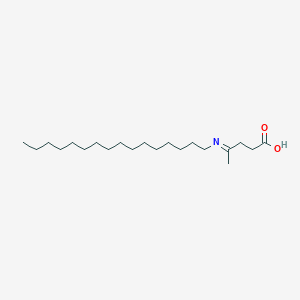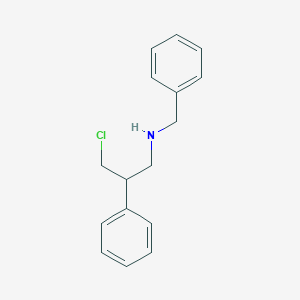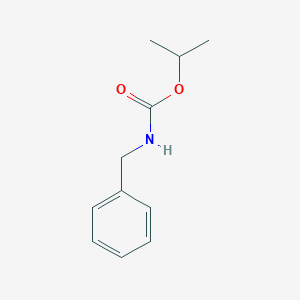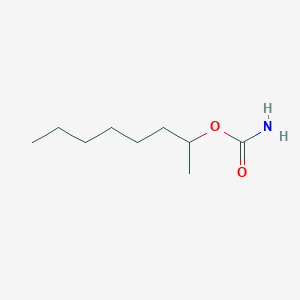![molecular formula C14H12ClNO2 B14726924 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- CAS No. 13156-84-8](/img/structure/B14726924.png)
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-chlorophenylmethyl and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- typically involves the condensation of 4-chlorobenzylamine with 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, and acetone.
Reduction: LiAlH4, NaBH4, and ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium on carbon).
Major Products:
Oxidation: Formation of benzamide derivatives with carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for various chemical syntheses.
N-(4-chlorophenyl)benzamide: Similar structure but lacks the hydroxyl group, leading to different chemical and biological properties.
2-Hydroxybenzamide: Contains a hydroxyl group but lacks the 4-chlorophenylmethyl substitution, resulting in different reactivity and applications.
Uniqueness: Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy- is unique due to the presence of both the 4-chlorophenylmethyl and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
13156-84-8 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9H2,(H,16,18) |
Clé InChI |
NPGVONKQDFRJCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


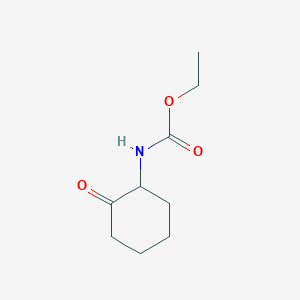
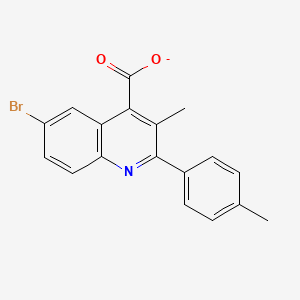
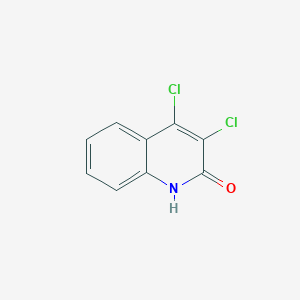
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
